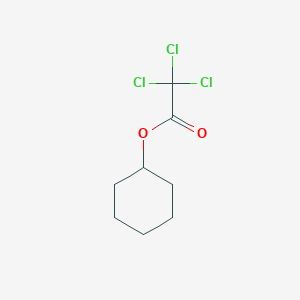![molecular formula C12H10Cl2N4O B14661326 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one CAS No. 51379-86-3](/img/structure/B14661326.png)
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidinone core with a dichlorophenylmethylidene hydrazinyl substituent, making it a subject of interest in organic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-methyl-6-hydrazinylpyrimidin-2-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2Z)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one
- 3-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one
Uniqueness
Compared to similar compounds, 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one stands out due to its specific substitution pattern and the presence of the pyrimidinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
51379-86-3 |
|---|---|
Fórmula molecular |
C12H10Cl2N4O |
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-5-11(19)17-12(16-7)18-15-6-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H2,16,17,18,19)/b15-6- |
Clave InChI |
HOXBNCVGPHHSBB-UUASQNMZSA-N |
SMILES isomérico |
CC1=CC(=O)NC(=N1)N/N=C\C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





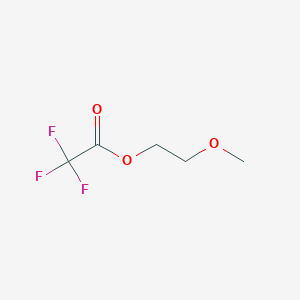
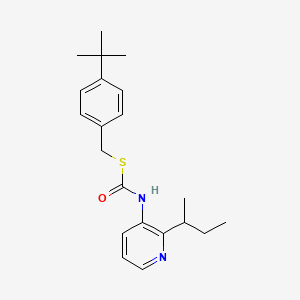
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
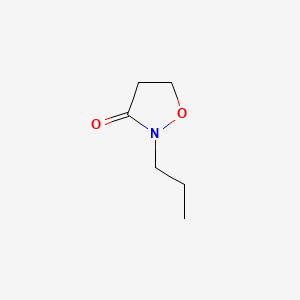
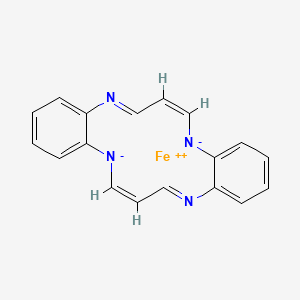
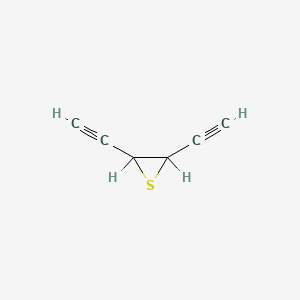
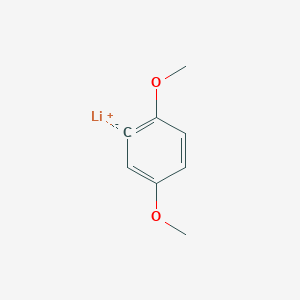
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
